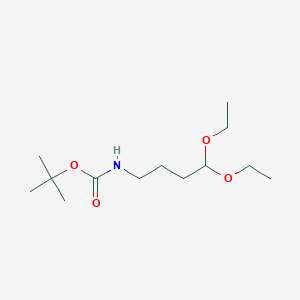
tert-Butyl 4,4-diéthoxybutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4,4-diethoxybutylcarbamate: is a chemical compound with the molecular formula C13H27NO4 . It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4,4-diethoxybutyl group.
Applications De Recherche Scientifique
tert-Butyl 4,4-diethoxybutylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various amino acid derivatives and as a protecting group for amines in peptide synthesis.
Organic Synthesis:
Biochemistry: It is used in the synthesis of biotin intermediates and other biologically active compounds.
Polymer Chemistry: It is used in the synthesis of nucleating agents for polypropylene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-diethoxybutylcarbamate typically involves the reaction of tert-butyl carbamate with 4,4-diethoxybutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production methods for tert-Butyl 4,4-diethoxybutylcarbamate are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4,4-diethoxybutylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, it can hydrolyze to form carbamic acid derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the tert-butyl group or the 4,4-diethoxybutyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Hydrolysis Products: Carbamic acid derivatives.
Substitution Products: Various substituted carbamates depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of tert-Butyl 4,4-diethoxybutylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Under acidic conditions, the tert-butyl group can be removed, revealing the free amine for further reactions.
Comparaison Avec Des Composés Similaires
- Tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (4-bromobutyl)carbamate
Uniqueness: tert-Butyl 4,4-diethoxybutylcarbamate is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis and as a reagent in the preparation of complex molecules.
Propriétés
IUPAC Name |
tert-butyl N-(4,4-diethoxybutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4/c1-6-16-11(17-7-2)9-8-10-14-12(15)18-13(3,4)5/h11H,6-10H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAHNXAFHCYWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC(=O)OC(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)
![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2432818.png)

![N-(3,5-dimethoxyphenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2432820.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2432822.png)
![4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc](/img/structure/B2432824.png)


![3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-[(2-FLUOROPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2432827.png)
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432829.png)
